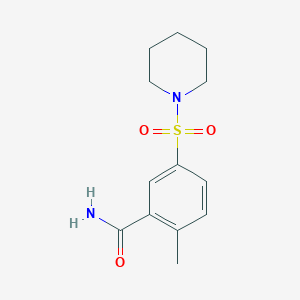

![molecular formula C16H15FN2O2 B5806448 4-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B5806448.png)

4-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide” is a complex organic molecule. It contains a benzamide core, which is a common structure in many biologically active compounds . The molecule also includes a fluorophenyl group, which can contribute to the compound’s reactivity and potential biological activity .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-fluorophenylacetyl chloride with an amino-N-methylbenzamide. The acetyl chloride would serve as an acylating agent, introducing the acetyl group to the amino-N-methylbenzamide .Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a benzamide core, a fluorophenyl group, and an acetyl group . The presence of these functional groups can significantly influence the compound’s physical and chemical properties.Chemical Reactions Analysis

As a benzamide derivative, this compound could participate in various chemical reactions. For instance, it might undergo nucleophilic acyl substitution reactions or be involved in reactions with electrophiles . The fluorophenyl group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl and acetyl groups could affect properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique

Antimicrobial Activity

4-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide: derivatives have been studied for their potential as antimicrobial agents. These compounds have shown promising results against bacterial (Gram-positive and Gram-negative) and fungal species. The molecular structures of these derivatives are confirmed through spectroanalytical data, and their in vitro activities suggest they could be effective in combating microbial infections .

Anticancer Properties

Research indicates that certain derivatives of 4-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide exhibit antiproliferative effects, particularly against breast cancer cell lines. This suggests a potential application in cancer therapy, where these compounds could be used to inhibit the growth of cancerous cells .

Kinase Modulation

As kinase modulators, these compounds may play a role in regulating cellular processes that are critical for cancer and other diseases. Kinase modulators are important in the field of targeted cancer therapy, as they can inhibit the enzymes that promote tumor growth and survival .

Molecular Docking Studies

Molecular docking studies of 4-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide derivatives have been carried out to understand their binding modes with various receptors. This is crucial for rational drug design, allowing researchers to predict how these compounds might interact with biological targets to exert their therapeutic effects .

Antiviral Applications

Indole derivatives, which share a similar structural motif with 4-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide , have been reported to possess antiviral activities. This suggests that further exploration of 4-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide could uncover potential antiviral applications .

Biological Potential Exploration

The indole scaffold found in many bioactive compounds is structurally related to 4-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide . This relationship suggests that the compound could have a wide range of biological activities, including anti-inflammatory, antioxidant, and antidiabetic properties, which merit further investigation .

Orientations Futures

Propriétés

IUPAC Name |

4-[[2-(4-fluorophenyl)acetyl]amino]-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O2/c1-18-16(21)12-4-8-14(9-5-12)19-15(20)10-11-2-6-13(17)7-3-11/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCXXFPIWYKZIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5806381.png)

![N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B5806382.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5806386.png)

![N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide](/img/structure/B5806387.png)

![3-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5806412.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide](/img/structure/B5806417.png)

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5806420.png)

![N'-[(3,3-diphenylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5806424.png)

![N-(4-{N-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5806442.png)

![3-(2-methoxybenzyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5806455.png)